Methyl 2-{[(tert-butoxy)carbonyl](methyl)amino}prop-2-enoate
Overview
Description
“Methyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate” is a chemical compound with the CAS number 89743-52-2 . It is also known as “2- [ (2-methylpropan-2-yl)oxycarbonylamino]ethyl 2-methylprop-2-enoate” in English .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Chemical Reactions Analysis
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Mechanism of Action
Target of Action
Methyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate is a derivative of valine . It acts as a substrate for enzymes such as transaminases. Transaminases are enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid.
Mode of Action
The compound interacts with its target, the transaminase enzymes, by serving as a substrate. This interaction leads to the transfer of an amino group from the compound to a keto acid.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the transamination process, where the compound donates an amino group to a keto acid. This process is crucial in the metabolism of amino acids.
Result of Action
The result of the compound’s action is the production of a new amino acid through the transamination process. This contributes to the body’s pool of amino acids, which are essential for protein synthesis and other metabolic processes.
Advantages and Limitations for Lab Experiments
Methyl 2-{[(tert-butoxy)carbonyl](methyl)amino}prop-2-enoate has a number of advantages for use in lab experiments, including its stability and ease of synthesis. In addition, this compound is relatively inexpensive, making it an attractive option for researchers who are working on a tight budget. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the fact that it may interfere with other molecules in the cell.
Future Directions
There are a number of future directions for research on Methyl 2-{[(tert-butoxy)carbonyl](methyl)amino}prop-2-enoate, including the development of new synthesis methods and the investigation of its potential therapeutic uses. In addition, researchers may explore the use of this compound in the development of new drugs and the study of protein-protein interactions. Further research is also needed to fully understand the physiological effects of this compound and its potential role in disease states.
Scientific Research Applications
Methyl 2-{[(tert-butoxy)carbonyl](methyl)amino}prop-2-enoate is widely used in scientific research, particularly in the field of peptide synthesis. Peptides are short chains of amino acids that are used in a variety of biological applications, including drug discovery, diagnostics, and therapeutics. This compound is used as a building block in the synthesis of peptides, particularly those that contain methionine residues. In addition, this compound is used in biochemical studies to investigate the properties of proteins and enzymes.
properties
IUPAC Name |
methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-7(8(12)14-6)11(5)9(13)15-10(2,3)4/h1H2,2-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRPUVSPQIFABF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(=C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101169521 | |
Record name | Methyl 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101169521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56776-34-2 | |
Record name | Methyl 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56776-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101169521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-{[(tert-butoxy)carbonyl](methyl)amino}prop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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